An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxamide: Core Properties and Structure
An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxamide: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of 5-Oxopyrrolidine-3-carboxamide. The document collates essential data for researchers and professionals involved in drug discovery and development, presenting it in a structured and accessible format.
Core Properties and Structural Information
5-Oxopyrrolidine-3-carboxamide, a derivative of the five-membered lactam, 2-pyrrolidinone, serves as a versatile scaffold in medicinal chemistry. Its structure incorporates a chiral center at the C3 position, offering potential for stereospecific interactions with biological targets.
Basic Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 128.13 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 5-oxopyrrolidine-3-carboxamide | --INVALID-LINK--[1] |
| CAS Number | 14466-21-8 | --INVALID-LINK--[1] |
| Melting Point | 180–185°C (estimated for 1-ethyl derivative) | --INVALID-LINK--[2] |
| Boiling Point | Not available | |
| Solubility | Generally soluble in polar solvents. | --INVALID-LINK-- |
| pKa | Not available | |
| XLogP3 | -1.9 | --INVALID-LINK--[1] |
Structural Representation
The two-dimensional structure of 5-Oxopyrrolidine-3-carboxamide is depicted below.
Synthesis and Experimental Protocols
The synthesis of 5-oxopyrrolidine-3-carboxamide and its derivatives commonly proceeds via a Michael addition of an amine to itaconic acid, followed by cyclization and subsequent amidation.
General Synthesis Pathway
A general and adaptable two-step synthesis for 5-oxopyrrolidine-3-carboxamides is outlined below. This methodology can be modified for the synthesis of the parent compound and its various substituted analogs.
Experimental Protocol for a Representative Synthesis of a 5-Oxopyrrolidine-3-carboxylic Acid Derivative
The following protocol is adapted from the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, a precursor for various biologically active derivatives.[3]
Materials:
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N-(4-aminophenyl)acetamide
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Itaconic acid
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Water
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Methanol
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Sulfuric acid
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Hydrazine hydrate
Procedure:
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Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid: A mixture of N-(4-aminophenyl)acetamide and itaconic acid in water is refluxed for several hours. The resulting product is then isolated and purified.[3]
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Esterification: The synthesized carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed to yield the corresponding methyl ester.[3]
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Amidation (Conceptual): While not explicitly detailed for the parent compound, a common subsequent step involves the conversion of the ester to the amide. This can be achieved by reacting the methyl ester with ammonia in a suitable solvent.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidinone ring. Key signals would include multiplets for the CH₂ groups and the CH group at the C3 position. The amide (CONH₂) and lactam (NH) protons would appear as broad singlets, with their chemical shifts being solvent-dependent. For derivatives of 5-oxopyrrolidine-3-carboxylic acid, the CH, CH₂CO, and NCH₂ groups of the pyrrolidinone ring typically appear in the ranges of 3.26–3.42 ppm, 2.58–2.68 ppm, and 3.76–3.93 ppm, respectively.[4]
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (amide and lactam), the CH and CH₂ carbons of the pyrrolidinone ring. For derivatives of 5-oxopyrrolidine-3-carboxylic acid, the COOH, CH, CH₂CO, and NCH₂ carbons are typically observed around 174.41 ppm, 36.22 ppm, 33.74 ppm, and 50.98 ppm, respectively.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Oxopyrrolidine-3-carboxamide would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and amide functional groups, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations for both the lactam and the primary amide would be observed in the region of 3200-3400 cm⁻¹.
Mass Spectrometry
The mass spectrum of 5-Oxopyrrolidine-3-carboxamide would show a molecular ion peak (M⁺) at m/z 128, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the pyrrolidinone ring.
Biological Activity and Signaling Pathways
While the specific biological activity of the parent 5-Oxopyrrolidine-3-carboxamide is not extensively documented, a wide range of biological activities have been reported for its derivatives, suggesting the therapeutic potential of this scaffold.
Known Biological Activities of Derivatives
Derivatives of 5-Oxopyrrolidine-3-carboxamide have demonstrated a variety of pharmacological effects, including:
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Anticancer Activity: Certain derivatives have shown efficacy against various cancer cell lines.[3]
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Antimicrobial Activity: Antibacterial and antifungal properties have been observed in several substituted analogs.[1]
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Anti-inflammatory Effects: Some derivatives have been investigated for their potential to modulate inflammatory pathways.
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Enzyme Inhibition: Derivatives have been identified as inhibitors of enzymes such as InhA, a key enzyme in Mycobacterium tuberculosis.
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Receptor Antagonism: Substituted 5-oxopyrrolidine-3-carboxamides have been developed as antagonists for the Nav1.8 sodium channel and the CCR5 receptor, indicating potential applications in pain management and HIV treatment, respectively.[5][6]
Potential Signaling Pathway Involvement
Based on the activities of its derivatives, 5-Oxopyrrolidine-3-carboxamide could potentially interact with various signaling pathways. For instance, a complex derivative has been shown to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.[7] The general mechanism involves the dissociation of Nrf-2 from its inhibitor Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.
This guide serves as a foundational resource for understanding the core characteristics of 5-Oxopyrrolidine-3-carboxamide. Further experimental investigation is warranted to fully elucidate the properties and biological activities of the parent compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Ethyl-5-oxopyrrolidine-3-carboxamide (89852-01-7) for sale [vulcanchem.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
